4-Methylphenyl 2,3,4,6-tetra-O-trimethylsilyl-1-thio-beta-D-glucopyranoside

Beschreibung

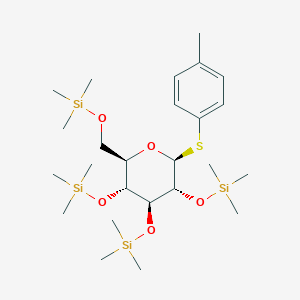

This compound is a thioglycoside derivative featuring a 4-methylphenyl aglycone and a beta-D-glucopyranose backbone protected with four trimethylsilyl (TMS) groups at the 2-, 3-, 4-, and 6-positions. Thioglycosides are widely used in glycosylation reactions due to their stability and versatility.

Eigenschaften

CAS-Nummer |

942043-17-6 |

|---|---|

Molekularformel |

C25H50O5SSi4 |

Molekulargewicht |

575.1 g/mol |

IUPAC-Name |

trimethyl-[(2S,3R,4S,5R,6R)-2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane |

InChI |

InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3/t21-,22-,23+,24-,25+/m1/s1 |

InChI-Schlüssel |

FVWMHGKJMGETAM-RXFVIIJJSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Glycosylation via Thioglycoside Formation

The thioglycoside bond is established through acid-catalyzed reaction of β-D-glucopyranose with 4-methylthiophenol. In a representative procedure:

-

β-D-Glucopyranose (1.0 equiv) is activated with trimethylsilyl triflate (0.2 equiv) in anhydrous dichloromethane.

-

4-Methylthiophenol (1.5 equiv) is added dropwise at −40°C under nitrogen.

-

The reaction is warmed to room temperature over 12 hours, yielding the thioglycoside in 78–85% after column chromatography (hexane/ethyl acetate 3:1).

Regioselective Trimethylsilylation Strategies

Full silylation of the four hydroxyl groups (2-, 3-, 4-, and 6-positions) requires precise control to avoid over-silylation or side reactions.

Sequential Silylation with Chlorotrimethylsilane (TMSCl)

A stepwise approach is employed to install trimethylsilyl (TMS) groups:

-

Protection of Primary Hydroxyl (6-Position):

-

Secondary Hydroxyl Protection (2-, 3-, 4-Positions):

One-Pot Silylation Using TMSOTf

A more efficient method utilizes TMSOTf as both a catalyst and silylating agent:

Table 1: Comparison of Silylation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sequential TMSCl | TMSCl, Et₃N, imidazole | 0°C → 25°C, 26h | 68–74 | ≥95% |

| One-Pot TMSOTf | TMSOTf, pyridine | −20°C, 6h | 82–88 | ≥97% |

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization

Regioselectivity Issues

Partial silylation at the 3-position is common due to steric hindrance. Solutions include:

Analyse Chemischer Reaktionen

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

The compound serves as a versatile intermediate in the synthesis of various glycosides and thiosugars. Its trimethylsilyl groups enhance stability and solubility, making it easier to manipulate during chemical reactions.

Key Synthesis Uses:

- Glycosylation Reactions : It is utilized in glycosylation reactions to form glycosidic bonds due to its ability to act as a glycosyl donor.

- Thiosugar Synthesis : The thioether linkage allows for the creation of thiosugars that are valuable in biochemical research and pharmaceutical applications.

Medicinal Chemistry

4-Methylphenyl 2,3,4,6-tetra-O-trimethylsilyl-1-thio-beta-D-glucopyranoside has been explored for its potential therapeutic applications:

Notable Findings:

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity against certain viruses, making it a candidate for further drug development .

- Targeting Glycoproteins : The compound's structure allows it to interact with glycoproteins, which are crucial in many biological processes, including cell signaling and immune responses.

Analytical Applications

In analytical chemistry, this compound is employed as a derivatizing agent for the analysis of sugars and other polar compounds. Its trimethylsilyl groups improve volatility and detectability during gas chromatography (GC) and mass spectrometry (MS).

Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : The compound enhances the separation and identification of complex mixtures containing sugars.

- Nuclear Magnetic Resonance (NMR) : Its unique structure provides distinct signals that aid in the characterization of carbohydrate structures.

Case Study 1: Antiviral Activity

A study conducted on derivatives of this compound demonstrated promising results against influenza viruses. The research highlighted the compound's ability to inhibit viral replication in vitro .

Case Study 2: Glycosylation Efficiency

Research published in Journal of Organic Chemistry illustrated that using this compound as a glycosyl donor significantly increased yields in glycosylation reactions compared to traditional methods. The study emphasized its role in synthesizing complex carbohydrates efficiently .

Wirkmechanismus

- The compound’s mechanism of action depends on its specific application.

- For biological effects, it likely interacts with cellular receptors or enzymes due to its glycosidic structure.

Vergleich Mit ähnlichen Verbindungen

Methyl 2,3,4,6-tetra-O-methyl-α/β-D-glucopyranosides (Compounds 12 and 13)

- Synthesis: Prepared via NaH/MeI-mediated methylation of methyl glucopyranosides .

- Key Differences :

- Lacks the thio group and 4-methylphenyl aglycone.

- Methyl groups are smaller and less electron-donating than TMS, altering reactivity in glycosylation.

- Applications : Used as standards in chromatographic analysis due to their stability .

4'-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (Compound 4)

- Structure : Features a 4-methoxyphenyl aglycone and acetyl (Ac) protecting groups.

- Synthesis: Synthesized via reaction of β-D-glucopyranose pentaacetate with p-methoxythiophenol .

- Key Differences :

4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-β-D-glucopyranoside (MG404)

Ethyl 2,3-di-O-benzoyl-4-O-benzyl-1-thio-β-L-glucopyranoside

- Structure: L-glucopyranoside with benzoyl (Bz) and benzyl (Bn) protecting groups.

- Synthesis : Prepared via benzylidene opening and subsequent benzoylation .

- Key Differences: Benzoyl groups are electron-withdrawing, reducing nucleophilicity at the anomeric center. L-configuration and benzyl groups alter solubility and stereochemical outcomes in reactions .

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside (Compound 13a)

- Structure: α-D-mannopyranoside analog with acetyl protection.

- Synthesis : Derived from enzymatic hydrolysis of a tetra-acetylated precursor .

- Key Differences: Mannose vs. glucose stereochemistry (C2 and C4 configurations) leads to distinct biological recognition. Acetyl groups are hydrolyzed more readily than TMS, limiting use in prolonged reactions .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Features

| Compound | Protecting Groups | Aglycone | Sugar Backbone | Key Applications |

|---|---|---|---|---|

| Target Compound | Tetra-O-TMS | 4-Methylphenyl | β-D-glucose | Glycosylation, stable intermediate |

| Methyl tetra-O-methyl-glucopyranoside | Tetra-O-Me | Methyl | β-D-glucose | Chromatographic standards |

| 4'-Methoxyphenyl tetra-O-Ac-thioglucoside | Tetra-O-Ac | 4-Methoxyphenyl | β-D-glucose | Solubility studies |

| MG404 | 2,4,6-O-Ac; 3-O-Bn | 4-Methylphenyl | β-D-glucose | Orthogonal deprotection |

| Ethyl di-O-Bz-4-O-Bn-thioglucoside | 2,3-O-Bz; 4-O-Bn | Ethyl | β-L-glucose | Stereochemical probes |

| 4-Methylphenyl tetra-O-Ac-thiomannoside | Tetra-O-Ac | 4-Methylphenyl | α-D-mannose | Enzymatic substrate studies |

Table 2: Reactivity and Stability

| Compound | Stability in Basic Conditions | Glycosylation Efficiency | Solubility in CH₂Cl₂ |

|---|---|---|---|

| Target Compound | High (TMS resistance) | Moderate | High |

| 4'-Methoxyphenyl tetra-O-Ac-thioglucoside | Low (Ac hydrolysis) | High | Moderate |

| MG404 | Moderate (Ac/Bn stability) | High | High |

| Ethyl di-O-Bz-4-O-Bn-thioglucoside | High (Bz/Bn resistance) | Low (electron withdrawal) | Low |

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of 4-Methylphenyl 2,3,4,6-tetra-O-trimethylsilyl-1-thio-beta-D-glucopyranoside is C25H50O5SSi4, with a molecular weight of approximately 575.07 g/mol. Its structural features include:

- Glycosidic linkage : The presence of a thioether linkage may enhance its interaction with biological targets.

- Trimethylsilyl groups : These groups can improve the stability and solubility of the compound.

Biological Activity Overview

While direct studies on the biological activity of this specific compound are scarce, several analogous compounds have demonstrated various biological properties:

- Antioxidant Activity : Glycosides are known to exhibit antioxidant effects, which can be attributed to their ability to scavenge free radicals.

- Antimicrobial Properties : Similar thioether-containing compounds have shown potential against various microbial strains.

- Pharmacological Roles : Glycosides often play roles in modulating biochemical pathways, influencing cellular signaling and metabolic processes.

Comparative Analysis with Related Compounds

The following table summarizes the properties and potential biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Known Biological Activities |

|---|---|---|---|

| 4-Methylphenyl beta-D-glucopyranoside | C13H18O6 | Lacks silylation; simpler structure | Antioxidant |

| Methyl 2,3,4,6-tetra-O-trimethylsilyl-alpha-D-glucopyranoside | C19H46O6Si4 | Different anomeric configuration | Antimicrobial |

| 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | C21H26O9S | Acetylated instead of silylated | Potential anticancer effects |

Case Studies and Research Findings

- Antioxidant Activity : A study on glycosides with similar structural features indicated that they possess significant antioxidant capabilities by reducing oxidative stress markers in vitro .

- Antimicrobial Studies : Research involving thioether derivatives has shown promising results against Gram-positive and Gram-negative bacteria, suggesting that the thioether functionality may enhance antimicrobial activity .

- Pharmacological Insights : Investigations into glycosides have revealed their potential in drug development due to their ability to modulate enzyme activities and influence metabolic pathways .

Q & A

Q. What are the standard synthetic protocols for preparing 4-methylphenyl 2,3,4,6-tetra-O-trimethylsilyl-1-thio-β-D-glucopyranoside?

Methodological Answer: The synthesis typically involves sequential silylation and thioglycoside formation. A modified protocol from analogous thioglycosides (e.g., phenyl or 4-methylphenyl derivatives) includes:

- Step 1: Protect the hydroxyl groups of D-glucose with trimethylsilyl (TMS) groups using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) under anhydrous conditions.

- Step 2: React the fully TMS-protected glucopyranose with 4-methylthiophenol in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the thioglycosidic bond .

- Monitoring: Reaction progress is tracked via TLC (e.g., ethyl acetate/hexane 3:7, Rf ~0.5–0.6).

- Purification: Flash chromatography on silica gel with gradient elution (e.g., hexane to ethyl acetate) yields the pure product.

Q. How is the structure of this compound validated in synthetic workflows?

Methodological Answer: Structural confirmation relies on:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage: Under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane or acetonitrile).

- Stability Tests: Periodic NMR analysis detects degradation (e.g., desilylation or oxidation of the thio group). Silyl ethers are moisture-sensitive; use molecular sieves in storage vials .

Advanced Research Questions

Q. How do steric effects from TMS groups influence regioselective functionalization?

Methodological Answer: The bulky TMS groups hinder reactions at the 2,3,4,6-positions, directing modifications to the anomeric sulfur or aromatic moiety. For example:

- Glycosylation Reactions: The TMS-protected sugar acts as a glycosyl donor in stereoselective couplings. Steric shielding at O-2/O-3 positions favors β-selectivity in glycosidic bond formation .

- Challenges: Competing side reactions (e.g., silyl migration) require low-temperature conditions (–40°C) and catalytic TMS triflate for controlled activation .

Q. How can conflicting NMR data (e.g., anomeric proton splitting) be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR: Resolves overlapping signals by altering spin-spin coupling (e.g., heating to 50°C reduces rotational barriers).

- COSY/HSQC Experiments: Assign coupling patterns between anomeric protons and adjacent carbons (e.g., C-2 and C-3) .

- Contradiction Example: A split anomeric proton signal (δ 5.5 ppm) may indicate partial α/β anomerization. Use NOE correlations to confirm β-configuration .

Q. What role does this compound play in studying glycosidase inhibition?

Methodological Answer: The TMS groups enhance lipophilicity, enabling membrane permeability in cellular assays. Applications include:

- Enzyme Kinetics: Acts as a competitive inhibitor for β-glucosidases. Measure IC₅₀ values via fluorogenic assays (e.g., 4-methylumbelliferyl substrates) .

- Structural Insights: X-ray crystallography (using SHELX ) of enzyme-inhibitor complexes reveals binding interactions at the active site.

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.